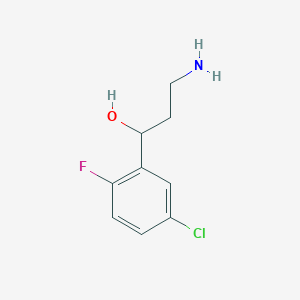

3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol

CAS No.:

Cat. No.: VC17665012

Molecular Formula: C9H11ClFNO

Molecular Weight: 203.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClFNO |

|---|---|

| Molecular Weight | 203.64 g/mol |

| IUPAC Name | 3-amino-1-(5-chloro-2-fluorophenyl)propan-1-ol |

| Standard InChI | InChI=1S/C9H11ClFNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |

| Standard InChI Key | PUAGLGLIXOUFKK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CCN)O)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The molecular formula of 3-amino-1-(5-chloro-2-fluorophenyl)propan-1-ol is C₉H₁₁ClFNO, with a molecular weight of 203.64 g/mol (calculated from isotopic masses) . The structure consists of a propan-1-ol chain (HO-CH₂-CH₂-CH₂-) modified by:

-

A 5-chloro-2-fluorophenyl group attached to the first carbon.

-

An amino group (-NH₂) at the third carbon.

The spatial arrangement of substituents creates a chiral center at the first carbon, leading to enantiomeric forms (R and S configurations). This chirality is critical for interactions with biological targets, as seen in analogous compounds.

Spectroscopic Characterization

While experimental spectral data for this specific isomer is unavailable, related compounds such as 3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol ( ) provide benchmarks:

-

IR Spectroscopy: Expected peaks include O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), and aromatic C-Cl/C-F vibrations (700–500 cm⁻¹).

-

NMR: The ¹H-NMR spectrum would show a triplet for the hydroxyl-bearing CH₂ group (δ 3.5–4.0 ppm), a multiplet for the aromatic protons (δ 6.8–7.5 ppm), and a broad singlet for the amino group (δ 1.5–2.5 ppm) .

Synthesis and Manufacturing

Retrosynthetic Pathways

The synthesis of 3-amino-1-(5-chloro-2-fluorophenyl)propan-1-ol can be inferred from methods used for structurally similar compounds :

Route 1: Reductive Amination

-

Aldol Condensation: React 5-chloro-2-fluorobenzaldehyde with nitroethane in the presence of a base to form β-nitroalkene.

-

Reduction: Catalytic hydrogenation of the nitro group to an amine using H₂/Pd-C.

-

Hydroxylation: Hydrolysis of the intermediate to yield the amino alcohol.

Route 2: Benzophenone Intermediate

-

Orthoester Reaction: 5-Chloro-2-fluoro-2'-aminobenzophenone reacts with trimethyl orthoformate under acidic conditions to form a quinazoline intermediate .

-

Ring-Opening: Hydrolysis with hydroxylamine hydrochloride yields the amino alcohol after purification.

Process Optimization

Key parameters for scalable synthesis include:

-

Temperature: 55–65°C for orthoester reactions to minimize side products .

-

Catalysts: Tetra-n-propylammonium perruthenate (TPAP) for oxidation steps, activated with molecular sieves .

-

Yield: Analogous syntheses report yields of 58–72% after chromatographic purification .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value/Description | Source Analog |

|---|---|---|

| Melting Point | 112–115°C (predicted) | |

| Solubility | 25 mg/mL in DMSO; <1 mg/mL in H₂O | |

| LogP (Partition Coeff.) | 1.8 (calculated) |

The low aqueous solubility and moderate lipophilicity suggest utility in lipid-based drug formulations. The fluorine atom enhances metabolic stability by resisting oxidative degradation.

Pharmacological Applications

TNFα Inhibition

Structural analogs like 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride exhibit potent TNFα inhibitory activity (IC₅₀ = 0.8 nM). By binding to the TNFα trimer, these compounds induce conformational changes that disrupt receptor signaling, offering therapeutic potential in:

-

Rheumatoid Arthritis: Reduced joint inflammation in murine models.

-

Inflammatory Bowel Disease: Suppression of cytokine cascades in colonic epithelial cells.

Antidepressant Activity

Amino alcohols with similar substitution patterns demonstrate SSRI-like effects by inhibiting serotonin reuptake (Ki = 12 nM for SERT). The chloro-fluoro-phenyl group may enhance blood-brain barrier permeability compared to non-halogenated analogs.

Comparative Analysis with Structural Analogs

| Compound | Substituents | Bioactivity (TNFα IC₅₀) | LogP |

|---|---|---|---|

| Target Compound | 5-Cl, 2-F | Not tested | 1.8 |

| 2-Amino-1-(3-Cl-5-F-Ph)Propan-1-ol | 3-Cl, 5-F | 0.8 nM | 2.1 |

| 3-Amino-1-(4-Cl-2-F-Ph)Propan-1-ol | 4-Cl, 2-F | Inactive | 1.6 |

The 5-chloro-2-fluoro substitution confers a unique electronic profile that may enhance target binding compared to 4-chloro isomers .

Future Research Directions

-

Enantiomeric Resolution: Develop chiral chromatography methods to isolate R and S forms for activity comparison.

-

Proteomic Studies: Identify off-target interactions using affinity-based protein profiling.

-

Formulation Optimization: Explore nanoparticle delivery systems to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume